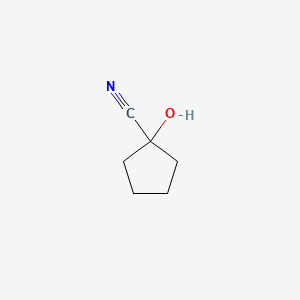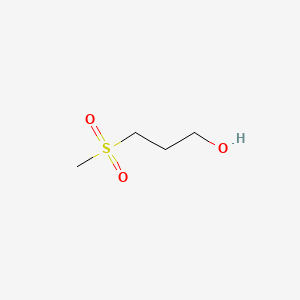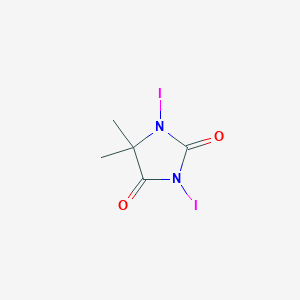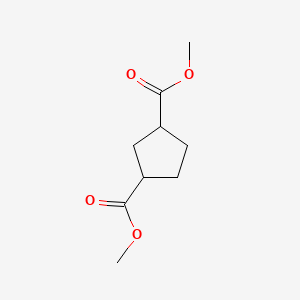
2-甲氧基-3-硝基吡啶
概述
描述
2-Methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75835. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相关化合物的合成
2-甲氧基-3-硝基吡啶在各种吡啶衍生物的合成中起着关键作用。例如,Fan Kai-qi(2009)通过多种化学过程从2,6-二氯吡啶合成了2-氨基-3-硝基吡啶-6-甲氧基。使用红外光谱和1H核磁共振技术确认了产物的结构,表明该化合物在复杂化学合成中的作用(Fan Kai-qi, 2009)。
硝基吡啶的开发
硝基吡啶是一类具有广泛应用的有机化合物,使用2-甲氧基-3-硝基吡啶进行开发。例如,2-氨基-6-甲氧基-3-硝基吡啶的总产率为65%,纯度为98%,表明其在高产率化学反应中的潜力(Song Guo-qiang, 2008)。
化学反应和机制
对涉及2-甲氧基-3-硝基吡啶的化学反应性和机制进行了广泛研究。L. D. Smirnov等人(1971年)研究了2-甲氧基-3-羟基吡啶的硝化反应,展示了在吡啶环特定位置的顺序硝化,这对于理解类似化合物的反应性至关重要(L. D. Smirnov et al., 1971)。
安全和危害
2-Methoxy-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .
作用机制
Target of Action
Nitropyridines, a class of compounds to which 2-methoxy-3-nitropyridine belongs, have been reported to inhibit cell proliferation and tubulin polymerization .
Biochemical Pathways
Nitropyridines have been reported to be involved in the synthesis of a series of 2-substituted-5-nitro-pyridines .
Result of Action
Nitropyridines, in general, have been reported to inhibit cell proliferation and tubulin polymerization .
Action Environment
It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
生化分析
Biochemical Properties
2-Methoxy-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves the nitro group, which can participate in redox reactions, thereby affecting the enzyme’s function .
Cellular Effects
The effects of 2-Methoxy-3-nitropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, 2-Methoxy-3-nitropyridine can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, 2-Methoxy-3-nitropyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-Methoxy-3-nitropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-3-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Methoxy-3-nitropyridine in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses or modulating inflammatory responses. At high doses, 2-Methoxy-3-nitropyridine can be toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
2-Methoxy-3-nitropyridine is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-nitropyridine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in mitochondria may enhance its effects on oxidative stress responses .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-nitropyridine is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production .
属性
IUPAC Name |
2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNQCVOSOCGWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942384 | |
| Record name | 2-Methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-35-4 | |
| Record name | 20265-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 2-methoxy-3-nitropyridine?
A1: The provided research abstract [] highlights that 2-methoxy-3-nitropyridine (XV) can be synthesized via the methylation of 2-hydroxy-3-nitropyridine. Interestingly, this reaction can yield another product, N-methyl-3-nitro-2-pyridone (XVI), depending on the reaction conditions. This suggests that the methylation reaction is sensitive to specific parameters which can influence the regioselectivity of the process.
Q2: How does the reactivity of the methoxy group in 2-methoxy-3-nitropyridine compare to its isomer, 4-methoxy-3-nitropyridine?
A2: The abstract [] mentions that the research compared the reactivity of the methoxy group in 2-methoxy-3-nitropyridine (XV) with that of its isomer, 4-methoxy-3-nitropyridine (VIII). This comparison focused on three key reactions: rearrangement to N-methylpyridone, reaction with aromatic amines, and hydrolysis under dilute acidic conditions. Although the specific findings aren't detailed in the abstract, this comparative approach suggests that the position of the methoxy group on the pyridine ring significantly influences its reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
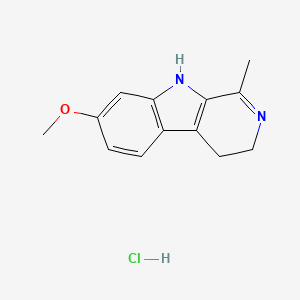






![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)
